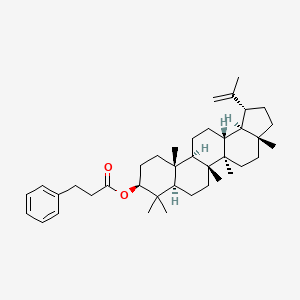
Lupeol dihydrocinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lupeol dihydrocinnamate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Anti-inflammatory Effects
Lupeol dihydrocinnamate has demonstrated potent anti-inflammatory properties. Studies indicate that it can inhibit the production of inflammatory mediators and reduce the infiltration of immune cells into inflamed tissues. For instance, topical application has been shown to alleviate inflammation in mouse models by decreasing myeloperoxidase levels and prostaglandin E2 production . This suggests potential therapeutic applications in treating conditions such as arthritis and asthma.
Antioxidant Activity
The compound exhibits strong antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. Research involving mouse models of Alzheimer’s disease has shown that this compound significantly reduces oxidative stress markers and enhances cognitive functions by modulating the Nrf2/HO-1 signaling pathway . This positions it as a promising candidate for neuroprotective therapies.
Anticancer Potential
this compound has been studied for its anticancer properties. Recent findings suggest that it can induce apoptosis in various cancer cell lines, including lung, liver, and breast cancer cells. The mechanisms involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR . Furthermore, structural modifications to create lupeol derivatives have shown enhanced bioactivity against tumor cells, indicating a pathway for developing new anticancer drugs .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of this compound on mice subjected to amyloid-beta-induced neurotoxicity. The results showed that oral administration significantly improved memory function and reduced oxidative stress markers . This highlights its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Anti-inflammatory Effects in Arthritis
Research demonstrated that this compound effectively reduced inflammation in a mouse model of arthritis. The treatment led to decreased levels of CD4+ T cells and pro-inflammatory cytokines, showcasing its ability to modulate immune responses .
Bioavailability Challenges and Solutions
Despite its promising pharmacological properties, the clinical application of this compound is limited by poor water solubility and bioavailability. Recent advancements have focused on:
- Nano-based Delivery Systems : These systems enhance solubility and facilitate targeted delivery to affected tissues.
- Synthesis of Derivatives : Modifying the chemical structure has been shown to improve solubility and bioactivity .
Comparative Analysis Table
| Property | This compound | Lupeol | Other Triterpenoids |
|---|---|---|---|
| Anti-inflammatory | Strong | Moderate | Variable |
| Antioxidant | High | Moderate | High |
| Anticancer Activity | Significant | Moderate | Varies |
| Neuroprotective | Promising | Limited | Varies |
| Bioavailability Issues | Yes | Yes | Yes |
Eigenschaften
CAS-Nummer |
93915-44-7 |
|---|---|
Molekularformel |
C39H58O2 |
Molekulargewicht |
558.9 g/mol |
IUPAC-Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C39H58O2/c1-26(2)28-18-21-36(5)24-25-38(7)29(34(28)36)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-27-12-10-9-11-13-27/h9-13,28-32,34H,1,14-25H2,2-8H3/t28-,29+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |
InChI-Schlüssel |
BXSJJYBMAUOEPV-HBHILWERSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CCC6=CC=CC=C6)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lupeol dihydrocinnamate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















